molecular formula C15H19NO4 B11842749 N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B11842749
M. Wt: 277.31 g/mol
InChI Key: KRARMXRHEVGHOI-UHFFFAOYSA-N
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Description

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxy group, and a benzo-dioxine structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxycyclohexanone with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C15H19NO4/c17-11-6-4-10(5-7-11)16-15(18)12-2-1-3-13-14(12)20-9-8-19-13/h1-3,10-11,17H,4-9H2,(H,16,18)

InChI Key

KRARMXRHEVGHOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)O

Origin of Product

United States

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